molecular formula C7H11NO B12088786 1H-Pyrrole-2-methanol, 3,5-dimethyl-

1H-Pyrrole-2-methanol, 3,5-dimethyl-

Cat. No.: B12088786
M. Wt: 125.17 g/mol
InChI Key: SFYWURPKGZASRR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) is a heterocyclic organic compound with the molecular formula C7H11NO. This compound is characterized by a pyrrole ring substituted with a methanol group at the second position and methyl groups at the third and fifth positions. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Preparation Methods

The synthesis of 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) can be achieved through various synthetic routes. One common method involves the reaction of 3,5-dimethylpyrrole with formaldehyde under acidic conditions to introduce the methanol group at the second position. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) undergoes several types of chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include aldehydes, carboxylic acids, and substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) can be compared with other similar compounds, such as:

    1H-Pyrrole-2-methanol: Lacks the methyl groups at the third and fifth positions.

    3,5-Dimethylpyrrole: Lacks the methanol group at the second position.

    1H-Pyrrole-2-carboxaldehyde: Contains an aldehyde group instead of a methanol group at the second position.

The presence of both the methanol group and the methyl groups in 1H-Pyrrole-2-methanol,3,5-dimethyl-(9CI) makes it unique and influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(3,5-dimethyl-1H-pyrrol-2-yl)methanol

InChI

InChI=1S/C7H11NO/c1-5-3-6(2)8-7(5)4-9/h3,8-9H,4H2,1-2H3

InChI Key

SFYWURPKGZASRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1)CO)C

Origin of Product

United States

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